![molecular formula C20H17F3N4O5S B2507605 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide CAS No. 303035-23-6](/img/structure/B2507605.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide is a complex organic molecule that may be related to various benzamide derivatives with potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and potential biological applications.
Synthesis Analysis
The synthesis of benzamide derivatives can be complex, involving multiple steps and various reagents. For example, the cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides is an innovative approach that uses 2-picolylamine as a directing group and benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate, leading to various phthalimide derivatives with high yields . This method could potentially be adapted for the synthesis of this compound by altering the directing groups and CO source.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a benzothiadiazine derivative, was determined using X-ray crystallography . The compound crystallized in a triclinic space group, with specific unit cell parameters and was stabilized by various hydrogen bonds and oxygen-π stacking interactions. These structural details are essential for understanding the intermolecular interactions and could be relevant when analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions that modify their structure and function. Although the papers provided do not detail reactions specific to this compound, they do discuss the synthesis and characterization of related compounds . Understanding these reactions can provide insights into the reactivity and potential modifications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The crystal structure analysis provides information on the stability of the compound under certain conditions, which can be extrapolated to predict the properties of this compound . Additionally, the biological evaluation of benzamide derivatives, as mentioned in one of the papers, indicates their potential inhibitory activity against certain enzymes, which is a significant aspect of their chemical properties .
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have been focusing on synthesizing novel compounds and derivatives to explore their potential applications. For example, the synthesis of p-hydroxycinnamic acid derivatives has been investigated for their fluorescence binding with bovine serum albumin, indicating potential bioanalytical applications (Meng et al., 2012). Similarly, novel polyamides, polyimides, and polyureas containing 1,3,5-triazine rings have been prepared, showing solubility in various organic solvents and stability at high temperatures, suggesting applications in materials science (Lin et al., 1990).
Biological Evaluation and Drug Development
Research into the biological evaluation of derivatives has identified compounds with potent inhibitory activity against specific enzymes, such as carbonic anhydrases. This includes the discovery of sulfonamide inhibitors with nanomolar inhibitory concentration ranges, offering insights into drug development for diseases like glaucoma (Supuran et al., 2013). Additionally, studies on the synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides have shown effective inhibition against carbonic anhydrase isoforms, highlighting their potential in therapeutic applications (Tuğrak et al., 2020).
Material Science and Polymer Research
In the realm of materials science, the synthesis of novel organic-soluble polyamide-imides bearing flexible ether and sulfide links, along with electron-withdrawing trifluoromethyl groups, has been explored. These materials exhibit outstanding solubility and thermal stability, suggesting applications in high-performance polymers (Shockravi et al., 2009).
Antimicrobial and Antitubercular Activities
Research has also extended into the antimicrobial and antitubercular activities of synthesized compounds. For instance, novel azetidinone analogues have been evaluated for their in vitro antimicrobial and antitubercular activities, providing a basis for the development of new antibiotics (Chandrashekaraiah et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of this compound are phagocytes and polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the context of inflammation and oxidative stress .
Mode of Action
This compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages . These actions suggest that the compound has anti-inflammatory properties .
Biochemical Pathways
The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .
Pharmacokinetics
In acute toxicological studies in Balb/c mice, the compound showed no toxicity at the highest tested intraperitoneal dose of 100 mg/kg .
Result of Action
The compound’s action results in the inhibition of the oxidative burst from phagocytes and the reduction of nitric oxide production . This leads to a decrease in inflammation, as evidenced by the downregulation of inflammatory markers and the upregulation of anti-inflammatory cytokines .
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Propriétés
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O5S/c1-31-17-11-16(25-19(26-17)32-2)27-33(29,30)15-8-6-14(7-9-15)24-18(28)12-4-3-5-13(10-12)20(21,22)23/h3-11H,1-2H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSPLFBDYYGMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2507522.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate](/img/structure/B2507527.png)

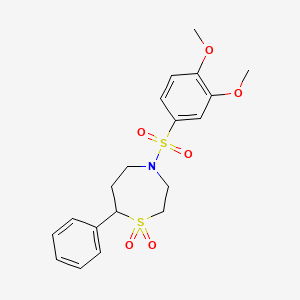
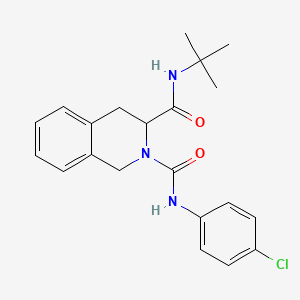
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2507535.png)
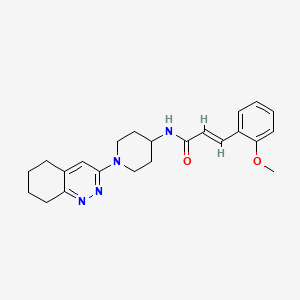

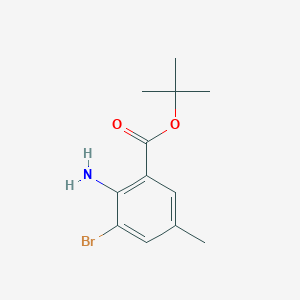
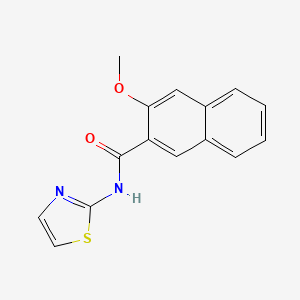
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)
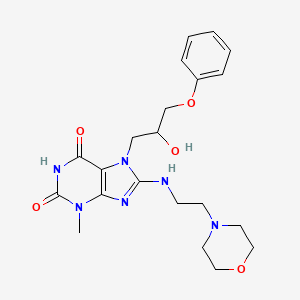
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)